

Application Notes and Protocols: Immunohistochemistry for TRK Fusion Proteins in Selitrectinib Studies

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Introduction

Neurotrophic tyrosine receptor kinase (NTRK) gene fusions are oncogenic drivers in a wide range of solid tumors. These fusions lead to the overexpression of constitutively active TRK fusion proteins, which promote tumor growth and survival. Selitrectinib (LOXO-195) is a next-generation, selective TRK inhibitor designed to overcome acquired resistance to first-generation TRK inhibitors.^{[1][2]} Accurate and efficient identification of patients with TRK fusion-positive cancers is crucial for the successful clinical application of Selitrectinib.

Immunohistochemistry (IHC) serves as a valuable screening tool for the detection of TRK fusion proteins.^{[3][4]} This document provides detailed application notes and protocols for the use of pan-TRK IHC in the context of Selitrectinib studies, including methodologies for key experiments, data presentation in structured tables, and visualizations of relevant pathways and workflows.

Data Presentation

Table 1: Performance of Pan-TRK IHC for the Detection of NTRK Fusions

Parameter	Value	Notes
Sensitivity	75% - 95.2%	Sensitivity can vary depending on the antibody clone, tumor type, and NTRK gene involved. [5] [6] [7] Studies have shown lower sensitivity for detecting NTRK3 fusions. [6] [7]
Specificity	81% - 100%	High specificity indicates a low rate of false-positive results. [5]
Positive Predictive Value (PPV)	Highly variable	PPV is dependent on the prevalence of NTRK fusions in the tested population.
Negative Predictive Value (NPV)	High	A negative IHC result makes the presence of a TRK fusion less likely.

Note: The data presented is from studies evaluating pan-TRK IHC as a screening method for TRK fusions and is not specific to Selitrectinib clinical trials. Confirmatory molecular testing (e.g., NGS) is recommended for all IHC-positive cases.

Table 2: Common Pan-TRK IHC Staining Patterns and Associated Fusion Partners

Staining Pattern	Associated Fusion Partners (Examples)
Cytoplasmic	TPM3, TPR
Nuclear	ETV6
Membranous	TPM3, TPR
Perinuclear/Nuclear Membrane	LMNA

Staining patterns can provide clues about the potential fusion partner but are not definitive.[\[5\]](#)
[\[8\]](#)

Experimental Protocols

Pan-TRK Immunohistochemistry Protocol

This protocol is based on the widely used rabbit monoclonal antibody clone EPR17341, which recognizes the C-terminal region of TRKA, TRKB, and TRKC proteins.

1. Specimen Preparation:

- Use formalin-fixed, paraffin-embedded (FFPE) tissue sections of 3-5 μm thickness on positively charged slides.

2. Deparaffinization and Rehydration:

- Incubate slides in a xylene substitute (or xylene) to remove paraffin.
- Rehydrate through a series of graded ethanol solutions to water.

3. Antigen Retrieval:

- Perform heat-induced epitope retrieval (HIER) using a high pH antigen retrieval solution (e.g., citrate buffer, pH 9.0) in a pressure cooker or water bath at 95-100°C for 20-40 minutes.
- Allow slides to cool to room temperature.

4. Peroxidase Blocking:

- Incubate slides with a hydrogen peroxide-based blocking solution for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
- Rinse with a wash buffer (e.g., Tris-buffered saline with Tween 20 - TBST).

5. Primary Antibody Incubation:

- Incubate slides with the pan-TRK primary antibody (clone EPR17341) at the manufacturer's recommended dilution.

- Incubation is typically performed for 30-60 minutes at room temperature or overnight at 4°C in a humidified chamber.

6. Detection System:

- Use a polymer-based detection system with an anti-rabbit secondary antibody conjugated to horseradish peroxidase (HRP).
- Incubate according to the manufacturer's instructions.
- Rinse with wash buffer.

7. Chromogen Application:

- Apply a diaminobenzidine (DAB) chromogen solution and incubate until the desired brown staining intensity is achieved.
- Rinse with deionized water to stop the reaction.

8. Counterstaining:

- Counterstain with hematoxylin to visualize cell nuclei.
- Differentiate and blue the slides.

9. Dehydration and Mounting:

- Dehydrate slides through graded ethanol solutions and clear in xylene or a xylene substitute.
- Coverslip with a permanent mounting medium.

10. Controls:

- Positive Control: Use tissue known to express TRK proteins, such as normal appendix (nerve fibers) or a validated TRK fusion-positive tumor tissue.
- Negative Control: Omit the primary antibody or use an isotype-matched negative control antibody.

Interpretation and Scoring of Pan-TRK IHC

1. Staining Pattern:

- Record the subcellular localization of the staining: cytoplasmic, nuclear, membranous, or a combination.

2. Staining Intensity:

- Score the intensity of staining on a scale of 0 to 3+:

- 0: No staining
- 1+: Weak staining
- 2+: Moderate staining
- 3+: Strong staining

3. Percentage of Positive Tumor Cells:

- Estimate the percentage of tumor cells showing any specific staining.

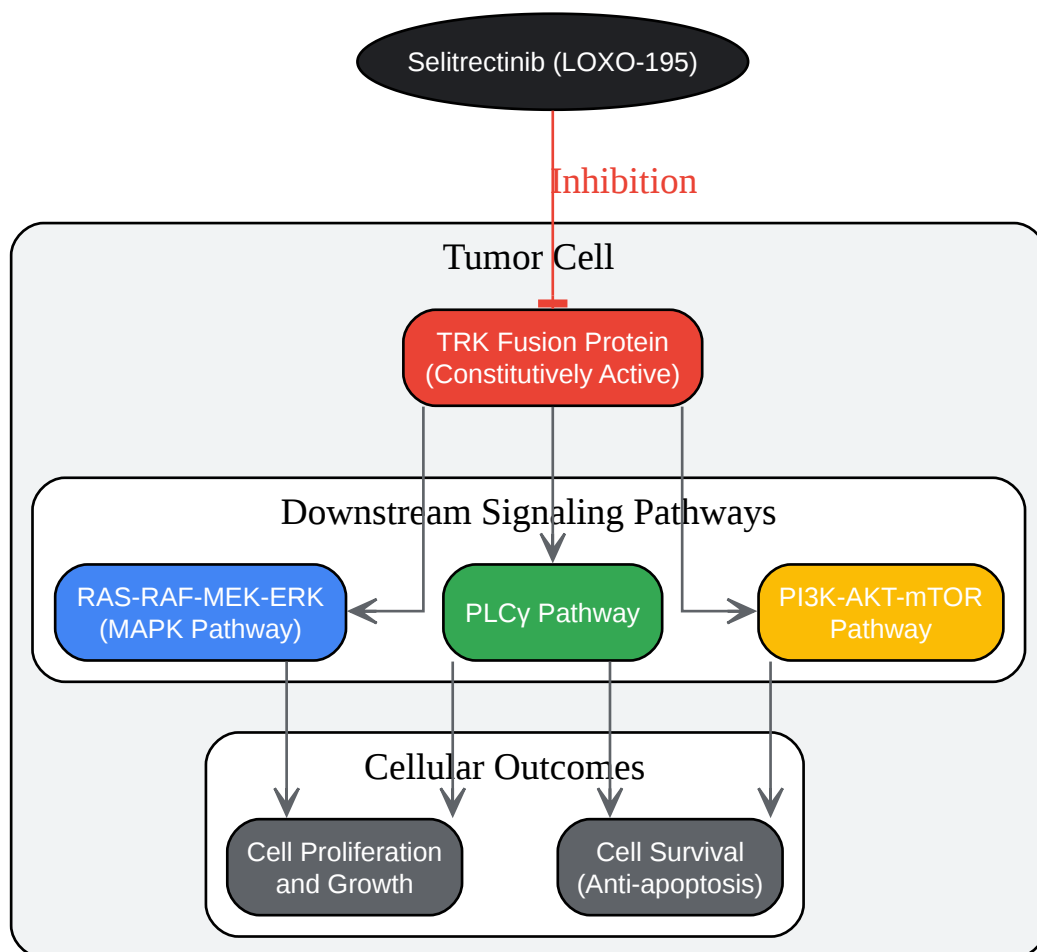
4. H-Score (optional but recommended for quantitative analysis):

- Calculate the H-score using the following formula:
 - $$\text{H-Score} = [1 \times (\% \text{ of cells with 1+ intensity})] + [2 \times (\% \text{ of cells with 2+ intensity})] + [3 \times (\% \text{ of cells with 3+ intensity})]$$
 - The H-score ranges from 0 to 300.

A positive pan-TRK IHC result is generally defined as any specific staining ($\geq 1+$) in $\geq 1\%$ of tumor cells.^[4] However, interpretation should be performed by a trained pathologist considering the staining pattern and intensity in the context of the tumor histology. All positive IHC results should be confirmed by a molecular method such as next-generation sequencing (NGS) to identify the specific NTRK gene fusion.

Visualizations

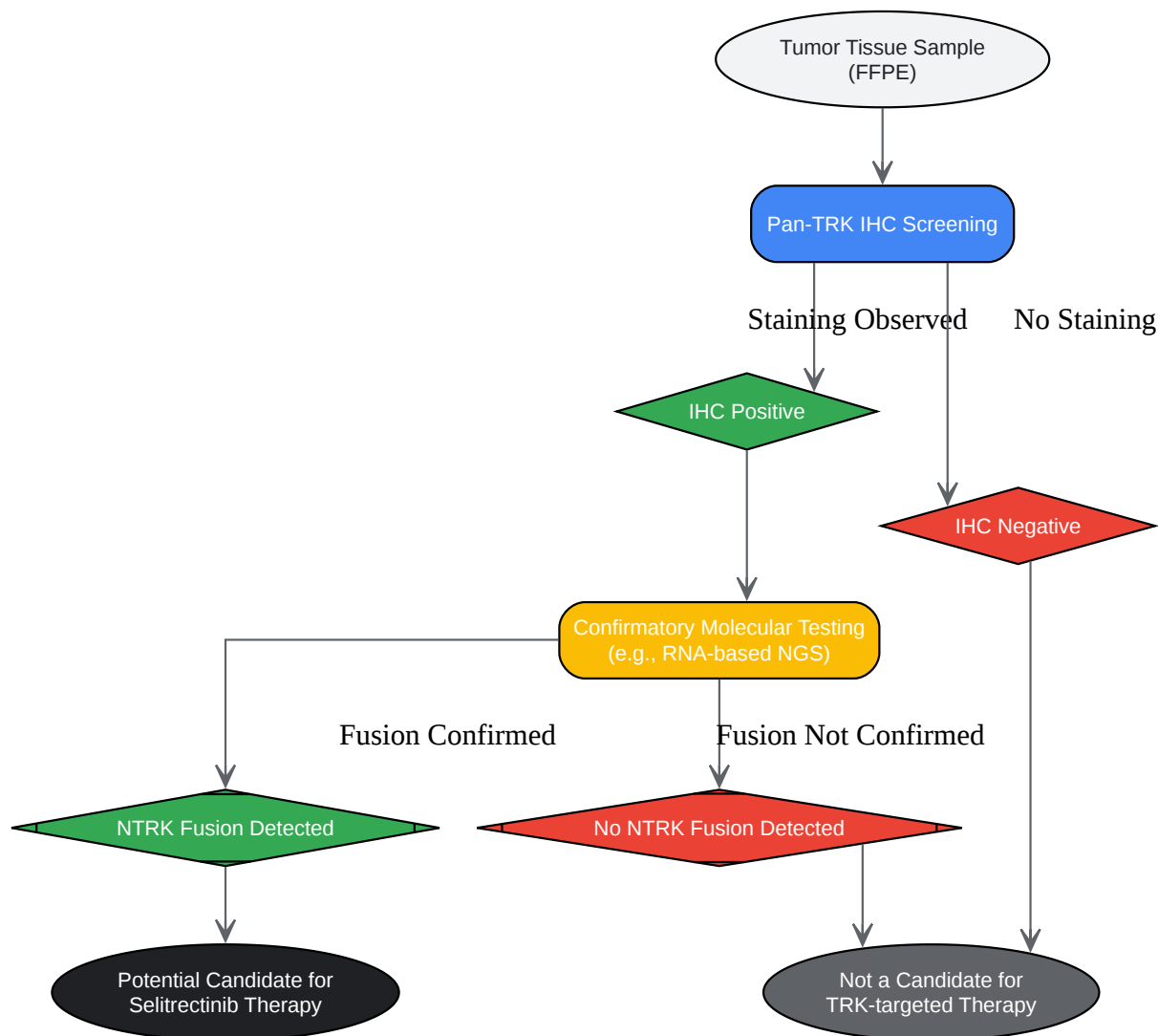
TRK Fusion Protein Signaling Pathway



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Caption: TRK Fusion Protein Signaling and Inhibition by Selitrectinib.

Experimental Workflow for TRK Fusion Detection



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Caption: Workflow for Identifying TRK Fusion-Positive Patients.

Conclusion

Pan-TRK IHC is a practical and efficient initial screening method for identifying patients with TRK fusion-positive cancers who may be candidates for treatment with Selitrectinib. A thorough understanding of the IHC protocol, staining patterns, and scoring criteria is essential for

accurate interpretation. It is critical to remember that IHC is a screening tool, and all positive results must be confirmed with a definitive molecular test to ensure appropriate patient selection for targeted therapy. The provided protocols and workflows are intended to guide researchers and clinicians in the effective use of pan-TRK IHC in the context of Selitrectinib studies and clinical practice.

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